molecular formula C18H22N4O3S2 B4879092 N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarbothioamide

N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarbothioamide

Cat. No. B4879092
M. Wt: 406.5 g/mol
InChI Key: GLCHTBCAYGNHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarbothioamide, also known as AMPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. AMPP belongs to the class of piperazinecarbothioamide compounds and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also activates certain receptors in the body that are involved in glucose metabolism and insulin signaling. Additionally, it has been found to have antioxidant and anti-inflammatory properties that may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. It also activates certain receptors in the body that are involved in glucose metabolism and insulin signaling. Additionally, it has been found to have antioxidant and anti-inflammatory properties that may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It has been shown to have potent therapeutic effects in various fields of medicine, making it a promising candidate for further research. Additionally, it has been found to have low toxicity and high bioavailability, making it a safe and effective compound for use in lab experiments.
However, there are also limitations to the use of this compound in lab experiments. Its complex synthesis process and high cost may make it difficult to obtain in large quantities. Additionally, its mechanism of action is not fully understood, which may make it challenging to design experiments that effectively test its therapeutic potential.

Future Directions

There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarbothioamide. One potential direction is to further investigate its therapeutic potential in cancer treatment. It may also be beneficial to study its effects on other diseases, such as cardiovascular disease and inflammatory disorders. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with various signaling pathways in the body. Finally, it may be useful to develop more efficient and cost-effective methods for synthesizing this compound, which would make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarbothioamide is a complex process that involves multiple steps. The synthesis starts with the reaction of 4-(2-methoxyphenyl)-1-piperazinecarbothioamide with sodium hydroxide, which results in the formation of 4-(2-methoxyphenyl)-1-piperazinecarboxylic acid. This acid is then reacted with thionyl chloride to form 4-(2-methoxyphenyl)-1-piperazinecarbonyl chloride. The final step involves the reaction of this carbonyl chloride with 4-aminobenzenesulfonamide to form this compound.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, diabetes, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity. In neurological disorder research, this compound has been found to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

4-(2-methoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S2/c1-25-17-5-3-2-4-16(17)21-10-12-22(13-11-21)18(26)20-14-6-8-15(9-7-14)27(19,23)24/h2-9H,10-13H2,1H3,(H,20,26)(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCHTBCAYGNHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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